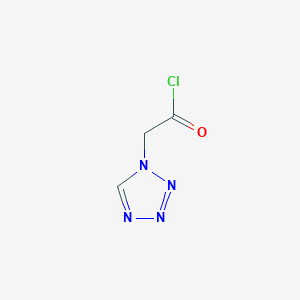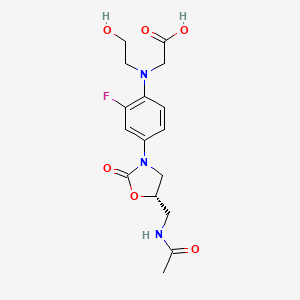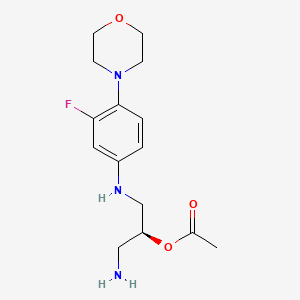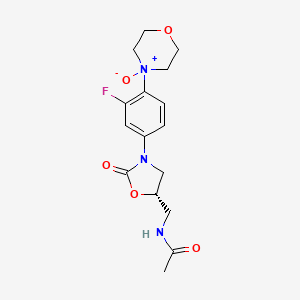
Levofloxacin Tetrafluoro Impurity 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levofloxacin Tetrafluoro Impurity 2, also known as Ethyl (αZ)-α-(ethoxymethylene)-2,3,4,5-tetrafluoro-β-oxobenzenepropanoate, is a chemical impurity associated with the antibiotic levofloxacin. Levofloxacin is a broad-spectrum antibiotic used to treat various bacterial infections. The presence of impurities like this compound is critical to monitor and control during the manufacturing process to ensure the safety and efficacy of the pharmaceutical product .
Mécanisme D'action
Target of Action
Levofloxacin, the parent compound of Levofloxacin Tetrafluoro Impurity 2, is a fluoroquinolone antibiotic that primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . The primary target depends on the type of bacteria .
Mode of Action
Levofloxacin exerts its antimicrobial activity by inhibiting these two key bacterial enzymes, thereby preventing DNA replication and ultimately leading to bacterial cell death . It is bactericidal and has a broad-spectrum activity against both Gram-positive and Gram-negative organisms .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process, leading to rapid cell death . This affects the bacterial growth and proliferation pathways, resulting in the effective treatment of bacterial infections .
Pharmacokinetics
Levofloxacin’s pharmacokinetics are described by a linear two-compartment open model with first-order elimination . The estimated glomerular filtration rate (eGFR) significantly affects levofloxacin clearance . The population estimate for clearance was 1.12 L/h, while the volume of distribution in the central and peripheral compartments were 27.6 L and 28.2 L, respectively .
Result of Action
The inhibition of bacterial DNA replication by Levofloxacin leads to bacterial cell death, effectively treating the infection . It has been shown to be active against a wide range of bacteria, including Enterobacteriaceae, Haemophilus influenzae, and Moraxella catarrhalis .
Action Environment
The efficacy of Levofloxacin can be influenced by various environmental factors. For instance, its degradation in aqueous environments can be achieved by adsorption . Moreover, enzymatic oxidation can also affect Levofloxacin’s action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Levofloxacin Tetrafluoro Impurity 2 can be synthesized from Ethyl 2,3,4,5-tetrafluorobenzoyl acetate and Triethyl orthoformate. The reaction typically involves the use of acetic anhydride at elevated temperatures (around 110°C) for a duration of approximately 2 hours .
Industrial Production Methods: The industrial production of this compound involves a series of well-controlled chemical reactions to ensure high purity and yield. The process includes the use of specific solvents and catalysts to facilitate the reaction and subsequent purification steps to isolate the impurity .
Analyse Des Réactions Chimiques
Types of Reactions: Levofloxacin Tetrafluoro Impurity 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using hydrogen and a suitable catalyst.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Sodium methyl mercaptide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce defluorinated compounds .
Applications De Recherche Scientifique
Levofloxacin Tetrafluoro Impurity 2 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the quality and purity of levofloxacin formulations.
Biology: The compound is studied for its potential biological effects and interactions with other biomolecules.
Medicine: Research on this impurity helps in understanding the safety profile of levofloxacin and its potential side effects.
Industry: It is used in the pharmaceutical industry to develop and validate analytical methods for impurity profiling
Comparaison Avec Des Composés Similaires
Levofloxacin Tetrafluoro Impurity 2 can be compared with other impurities of levofloxacin, such as:
Levofloxacin Impurity A: (3R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
Levofloxacin Impurity B: (3S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
Levofloxacin Impurity C: Levofloxacin N-Oxide
Uniqueness: this compound is unique due to the presence of four fluorine atoms in its structure, which can significantly influence its chemical properties and reactivity compared to other impurities .
Propriétés
Numéro CAS |
103995-33-1 |
|---|---|
Formule moléculaire |
C14H12F4O4 |
Poids moléculaire |
320.24 |
Apparence |
White Solid to Pale Yellow Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
3-(2,3,4,5-tetrafluorophenyl)-3-oxo-2-(ethoxymethylene)-propanoic acid ethyl ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


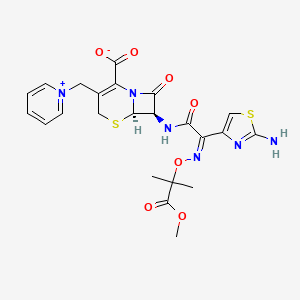
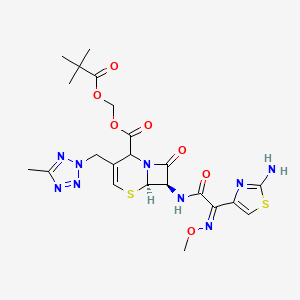
![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)
